REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>[Na+].[I-].CN(C=O)C>[C:13]([O:16][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4])(=[O:15])[CH3:14] |f:1.2,3.4|
|
Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
3L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 20° C. for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrate it to 1L
|
Type
|
ADDITION
|
Details
|
Pour the residue into 6L of cold dilute aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc
|
Type
|
WASH
|
Details
|
Wash the
|
Type
|
EXTRACTION
|
Details
|
extract with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry it over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter the so-formed mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
to leave a residue
|
Type
|
WASH
|
Details
|
Chromatograph the residue on silica gel, eluting with CH2Cl-2-hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(=O)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |